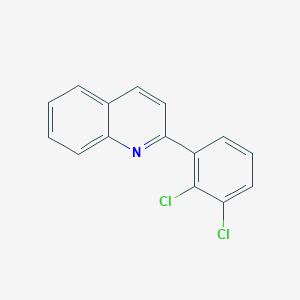
5-(1-Methyl-2,6-dioxo-1,2,6,7-tetrahydro-3H-purin-3-yl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in biological systems, including their involvement in nucleic acid metabolism and various biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid typically involves multi-step organic reactions. The starting materials often include purine derivatives and pentanoic acid derivatives. Common synthetic routes may involve:
- Alkylation reactions
- Condensation reactions
- Oxidation and reduction steps
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale organic synthesis techniques, including:
- Batch reactors for controlled reaction conditions
- Continuous flow reactors for efficient production
- Purification steps such as crystallization and chromatography
化学反应分析
Types of Reactions
5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states
Reduction: Conversion to lower oxidation states
Substitution: Replacement of functional groups
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its role in metabolic pathways
Medicine: Potential therapeutic applications due to its biological activity
Industry: Used in the production of pharmaceuticals and other fine chemicals
作用机制
The mechanism of action of 5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Blocking the activity of key enzymes
Receptor binding: Interacting with cellular receptors to modulate biological responses
Signal transduction: Affecting intracellular signaling pathways
相似化合物的比较
Similar Compounds
Adenosine: A purine nucleoside involved in energy transfer
Guanosine: Another purine nucleoside with similar biological functions
Xanthine derivatives: Compounds with similar structures and functions
Uniqueness
5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties compared to other purine derivatives.
属性
CAS 编号 |
79127-51-8 |
|---|---|
分子式 |
C11H14N4O4 |
分子量 |
266.25 g/mol |
IUPAC 名称 |
5-(1-methyl-2,6-dioxo-7H-purin-3-yl)pentanoic acid |
InChI |
InChI=1S/C11H14N4O4/c1-14-10(18)8-9(13-6-12-8)15(11(14)19)5-3-2-4-7(16)17/h6H,2-5H2,1H3,(H,12,13)(H,16,17) |
InChI 键 |
UETBVPZWGKNKSD-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=C(N=CN2)N(C1=O)CCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


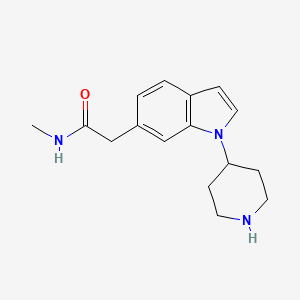
![2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone](/img/structure/B11849260.png)

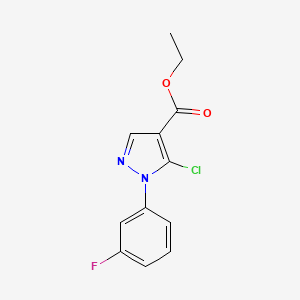


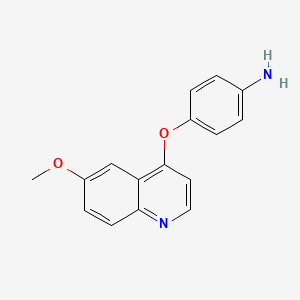

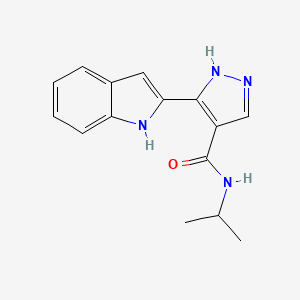
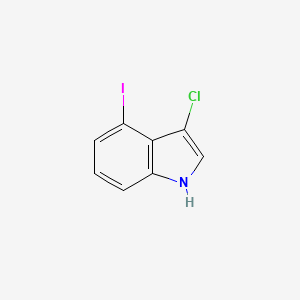
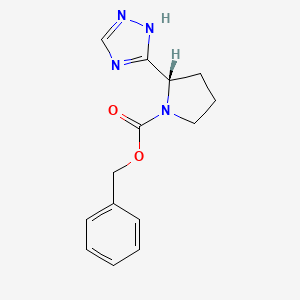
![8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11849341.png)

